Desmethylolanzapine is a major active metabolite of the atypical antipsychotic drug olanzapine. [, , , , , , , , , , , , ] It is formed in the body through the metabolic process of N-demethylation of olanzapine, primarily mediated by the cytochrome P450 enzyme CYP1A2. [, , , , , ] Desmethylolanzapine itself exhibits pharmacological activity and plays a crucial role in understanding olanzapine's overall therapeutic effects and potential interactions. [, , , , , , , , , , ]
While desmethylolanzapine is primarily formed as a metabolite of olanzapine in vivo, it can be synthesized directly. One study describes the eco-friendly synthesis of new olanzapine derivatives, utilizing desmethylolanzapine as a starting material. [] This synthesis employs phase transfer catalysis (PTC) under microwave irradiation or ultrasound, utilizing solvents like dimethylformamide, water, or choline chloride/urea (NaDES). []
Desmethylolanzapine's primary chemical reaction of interest is its formation via N-demethylation of olanzapine. [, , , , , ] This reaction is primarily catalyzed by the cytochrome P450 enzyme CYP1A2, although other enzymes may contribute. [, , , , , ] Furthermore, one study mentions the potential for desmethylolanzapine to be further metabolized into a glucuronide conjugate. []
CAS No.: 106344-20-1
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 2922-44-3
CAS No.: 147075-91-0
CAS No.: 18120-67-7